![molecular formula C9H11FO B13442805 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3-methylbicyclo[221]hept-5-ene-2-carbaldehyde is a bicyclic compound with a unique structure that includes a fluorine atom and a methyl group
Vorbereitungsmethoden
The synthesis of 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde can be achieved through several routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The introduction of the fluorine atom and the methyl group can be achieved through subsequent functionalization reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group is reactive and can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Compared to other bicyclic compounds, 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is unique due to the presence of the fluorine atom and the methyl group. Similar compounds include:
5-Norbornene-2-carboxaldehyde: Lacks the fluorine and methyl groups.
2-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde: Contains a methyl group but no fluorine.
5-Norbornene-2-methanol: Contains a hydroxyl group instead of an aldehyde.
These structural differences result in variations in reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C9H11FO |
|---|---|
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
7-fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H11FO/c1-5-6-2-3-7(9(6)10)8(5)4-11/h2-9H,1H3 |
InChI-Schlüssel |
RZECLRLFIMJAPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C=CC(C1C=O)C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)


![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
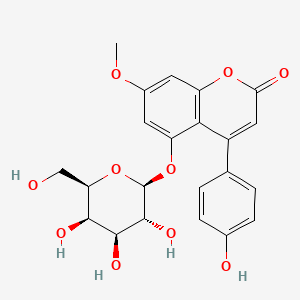
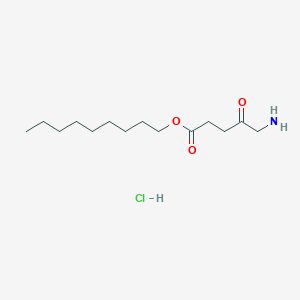
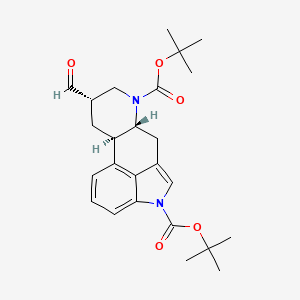
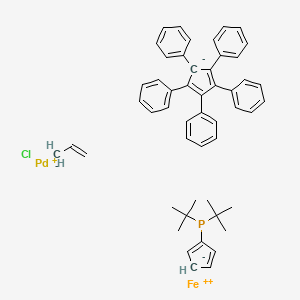
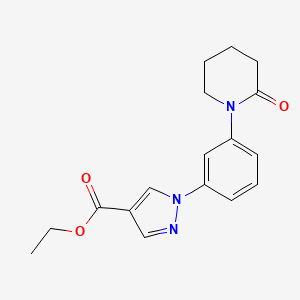
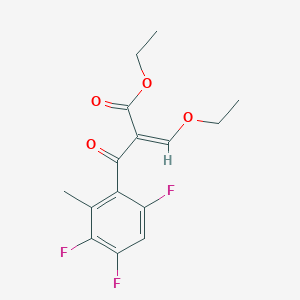
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
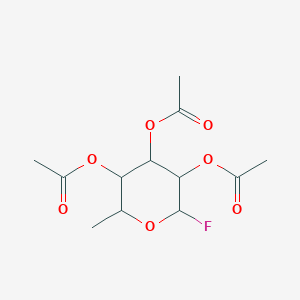
![(2S,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13442792.png)
